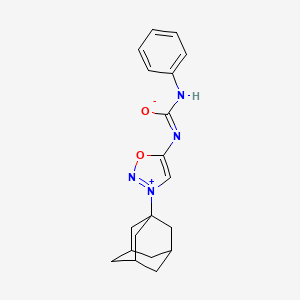![molecular formula C17H14N2O5 B5801030 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of acrylic acids and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the formation of a complex between the compound and metal ions. The complex formation leads to changes in the electronic structure of this compound, resulting in changes in the fluorescence properties of the compound. The binding of this compound to metal ions can also lead to changes in the biochemical and physiological properties of the metal ions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in lab experiments is its high selectivity for metal ions. The compound has been found to selectively bind to copper, zinc, and mercury, making it a useful tool for the detection of these metal ions in biological samples. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used for the detection of other metal ions or for other applications in biological imaging. Another direction is the study of the biochemical and physiological effects of this compound in animal models, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, the synthesis of new analogs of this compound could lead to compounds with improved properties for use in scientific research.
Synthesis Methods
The synthesis of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the reaction of 3-nitrobenzaldehyde with 3-methylbenzoyl chloride to form 3-(3-nitrophenyl)-3-methylbenzoyl chloride. This intermediate is then reacted with glycine to form this compound. The reaction scheme is shown below:
Scientific Research Applications
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to metal ions such as copper, zinc, and mercury, and the binding can be detected by changes in fluorescence intensity.
properties
IUPAC Name |
(E)-2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-4-2-6-13(8-11)16(20)18-15(17(21)22)10-12-5-3-7-14(9-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKULWYVKEDCT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)


![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

